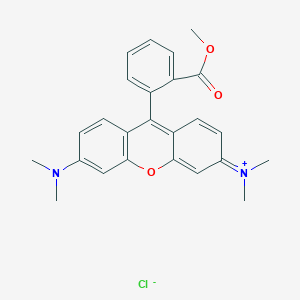
TMRM Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine methyl ester chloride typically involves the reaction of tetramethylrhodamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of tetramethylrhodamine methyl ester chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine methyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield other fluorescent compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different rhodamine derivatives, while reduction can produce non-fluorescent compounds .
Scientific Research Applications
Tetramethylrhodamine methyl ester chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed to label and visualize mitochondria in living cells, aiding in the study of mitochondrial function and dynamics.
Medicine: Utilized in research on mitochondrial diseases and apoptosis, providing insights into cellular health and disease mechanisms.
Industry: Applied in high-throughput screening assays and flow cytometry for drug discovery and development .
Mechanism of Action
Tetramethylrhodamine methyl ester chloride exerts its effects by accumulating in active mitochondria due to the mitochondrial membrane potential. The compound is taken up by mitochondria and emits fluorescence when excited by specific wavelengths of light. This fluorescence can be detected and measured, providing information about mitochondrial function and health .
Comparison with Similar Compounds
Tetramethylrhodamine methyl ester chloride is often compared with other fluorescent dyes such as:
Tetramethylrhodamine ethyl ester (TMRE): Similar in structure and function but with slight differences in fluorescence properties.
Rhodamine 123: Another mitochondrial dye with different excitation and emission spectra.
JC-1: A dye that forms aggregates in healthy mitochondria, emitting red fluorescence, and remains monomeric in unhealthy mitochondria, emitting green fluorescence
Tetramethylrhodamine methyl ester chloride is unique due to its high sensitivity and specificity for active mitochondria, making it a preferred choice for many researchers .
Properties
Molecular Formula |
C25H25ClN2O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1 |
InChI Key |
MXEUOJLEPAFKIT-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
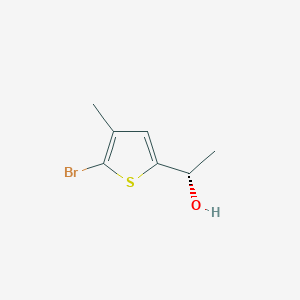
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
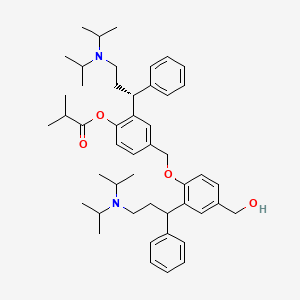
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
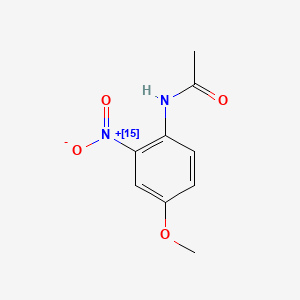
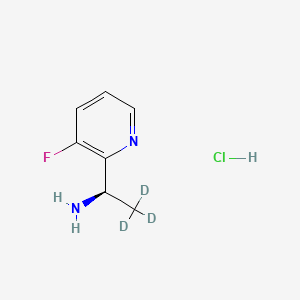
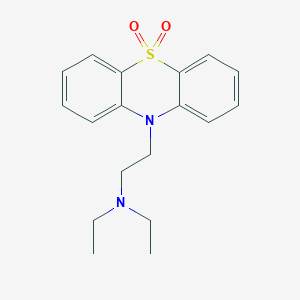
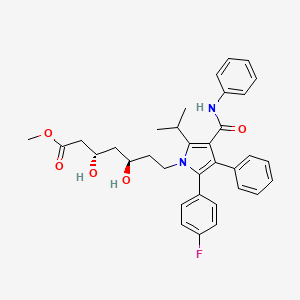
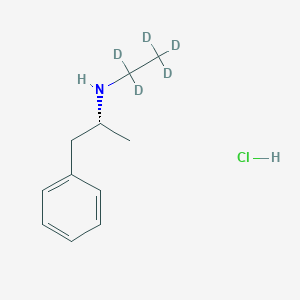

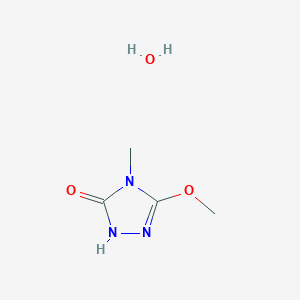
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
